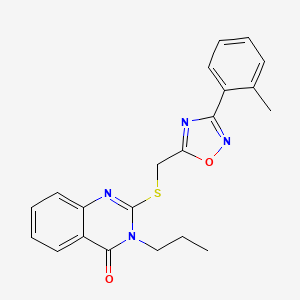

3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-10-6-7-11-17(16)22-21(25)28-13-18-23-19(24-27-18)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMZPGLRQSRCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex heterocyclic molecule that combines the structural features of quinazolinones and oxadiazoles. Both classes of compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be denoted as follows:

- Molecular Formula : C₁₅H₁₈N₄OS

- Molecular Weight : 302.39 g/mol

The compound features a quinazolinone core linked to an oxadiazole moiety through a methylthio group, which may enhance its biological properties by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to quinazolinones can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest.

In a study evaluating several quinazolinone derivatives, it was found that:

- Compounds A3 and A2 exhibited IC50 values of 10 μM against PC3 (prostate cancer) cells and 12 μM against MCF-7 (breast cancer) cells, indicating strong cytotoxic potential .

Antibacterial Activity

The antibacterial properties of oxadiazole-containing compounds are well-documented. The presence of the oxadiazole ring in our compound may contribute to its effectiveness against gram-positive bacteria. In particular:

- Compounds derived from similar structures have shown inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antibacterial action .

Antifungal Activity

The antifungal activity of quinazolinone derivatives has also been explored. For instance:

- A related compound demonstrated an MIC of 0.98 μg/mL against Candida albicans, suggesting that modifications in the structure can lead to enhanced antifungal efficacy .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cell growth and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Disruption of Membrane Integrity : Antibacterial and antifungal activities may arise from disrupting microbial membrane integrity.

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds related to quinazoline have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain oxadiazole derivatives displayed potent activity against Staphylococcus aureus, indicating that the incorporation of the oxadiazole group may enhance antibacterial properties .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. Compounds similar to 3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific kinases involved in tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways and have been tested for their ability to reduce inflammation in various models . The dual functionality of the compound could make it a candidate for treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Synthesis of Quinazoline Derivatives : Methods such as microwave-assisted synthesis or Pd-catalyzed reactions are commonly employed to create quinazoline scaffolds efficiently.

- Thioether Formation : The introduction of the thioether linkage is crucial for enhancing biological activity and can be performed using thiol-reactive agents .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated several quinazoline and oxadiazole derivatives for their antimicrobial efficacy against both gram-positive and gram-negative bacteria. The results indicated that compounds containing the oxadiazole moiety exhibited significantly lower Minimum Inhibitory Concentration (MIC) values compared to their non-modified counterparts .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that specific derivatives of the compound induced cell cycle arrest and apoptosis at micromolar concentrations. The structure–activity relationship (SAR) analysis suggested that modifications at the quinazoline ring could enhance anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Replacement of the 1,2,4-oxadiazole in the target compound with a 1,2,4-triazole (as in ) enhances antimicrobial and pesticidal activities, likely due to improved hydrogen-bonding capacity.

- Bulky substituents (e.g., CF₃-benzyl in or pyrazolo-pyrimidine in ) correlate with enzyme-targeted activities (e.g., kinase inhibition).

Theoretical and Computational Analyses

Density functional theory (DFT) studies (B3LYP/6-311G(d,p)) on triazole-thione analogs reveal:

- Conformational Flexibility : Torsional angles of thioether linkages influence molecular geometry and HOMO-LUMO gaps, affecting reactivity.

- NMR/IR Correlations : Calculated vibrational frequencies and chemical shifts align with experimental data, validating structural predictions for analogous compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction yields be improved?

- Methodology : Multi-step synthesis involving (1) formation of the quinazolinone core via cyclization of anthranilic acid derivatives, (2) introduction of the thioether linkage using mercapto intermediates under inert atmospheres, and (3) coupling with the 1,2,4-oxadiazolyl moiety via nucleophilic substitution. Microwave-assisted synthesis (30–60 min at 80–120°C) can enhance efficiency compared to conventional reflux (6–12 hours) . Catalysts like DMAP or DIPEA improve coupling reactions, while solvents like DMF or THF are critical for solubility. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3 ppm for o-tolyl methyl) .

- X-ray crystallography : Resolve bond lengths/angles (e.g., C-S bond ~1.8 Å, oxadiazole ring planarity) using ORTEP-3 software .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1680 cm⁻¹ for quinazolinone, C=N ~1600 cm⁻¹ for oxadiazole) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Perform B3LYP/6-311G(d,p) calculations to:

- Analyze frontier molecular orbitals (HOMO-LUMO gap) for charge-transfer behavior .

- Simulate vibrational spectra (IR, Raman) and compare with experimental data to validate force fields .

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .

Q. What strategies are used to identify biological targets and mechanisms of action?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PI3K, EGFR) or receptors. Optimize binding poses using Lamarckian genetic algorithms .

- In vitro assays : Test kinase inhibition (IC50) via fluorescence polarization or ADP-Glo™ assays. Compare with structurally similar derivatives (e.g., 3-ethyl vs. 3-propyl analogs) to assess substituent effects .

Q. How do structural modifications influence structure-activity relationships (SAR) in quinazolinone-oxadiazole hybrids?

- Methodology :

- Substituent variation : Synthesize derivatives with altered alkyl chains (e.g., 3-butyl), substituted aryl groups (e.g., 4-fluorophenyl), or heterocycle replacements (e.g., thiazole instead of oxadiazole).

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms, hydrophobic interactions with o-tolyl group) .

- Data analysis : Corrogate activity data (e.g., IC50, Ki) with electronic (Hammett σ) or steric (Taft Es) parameters via QSAR models .

Q. What are the degradation pathways under physiological conditions, and how can stability be enhanced?

- Methodology :

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS/MS (e.g., m/z shifts indicating hydrolysis of the oxadiazole ring) .

- Stabilization strategies : Incorporate electron-withdrawing groups (e.g., -CF3) on the oxadiazole ring or formulate with cyclodextrins to improve aqueous stability .

Q. How does chirality at the propyl or oxadiazole-methyl group affect bioactivity?

- Methodology :

- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to prepare R/S isomers.

- Crystallographic resolution : Determine absolute configuration via anomalous scattering (Cu Kα radiation) .

- Biological testing : Compare enantiomer activity in cell-based assays (e.g., antiproliferative effects in MCF-7 cells) to identify stereochemical preferences .

Q. What computational approaches predict bioavailability and pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or pkCSM to estimate LogP (target ~3.5), Caco-2 permeability, and CYP450 inhibition.

- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption with PAMPA .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.